6-Bromo-2-chloro-4-phenylquinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-chloro-4-phenylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2/c15-10-6-7-12-11(8-10)13(18-14(16)17-12)9-4-2-1-3-5-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAZRLJQCFZAAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364869 |

Source

|

| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64820-57-1 |

Source

|

| Record name | 6-bromo-2-chloro-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64820-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 6-Bromo-2-chloro-4-phenylquinazoline: Structure, Properties, and Therapeutic Potential

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Recognized as a "privileged scaffold," its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, this compound, a molecule poised at the intersection of several key structural features known to impart significant biological activity. The strategic placement of a bromine atom at the 6-position, a chlorine atom at the 2-position, and a phenyl group at the 4-position suggests a strong potential for this compound as a subject of interest in drug discovery, particularly in the realm of oncology. Studies have indicated that the presence of a halogen at the 6-position of the quinazoline ring can enhance anticancer effects.[3]

Chemical Structure and Physicochemical Properties

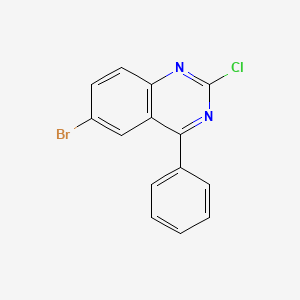

The chemical structure of this compound is characterized by a quinazoline core with a bromine atom attached to the 6th position of the benzene ring, a chlorine atom at the 2nd position of the pyrimidine ring, and a phenyl group at the 4th position.

Chemical Structure:

Caption: Chemical structure of this compound.

| Property | Predicted Value | Source of Analog Data |

| Molecular Formula | C₁₄H₈BrClN₂ | - |

| Molecular Weight | 319.59 g/mol | [4][5] |

| XLogP3 | ~4.5 | [5] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4][5] |

| Rotatable Bond Count | 1 | [4] |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted quinazolines. A common starting material for such syntheses is a substituted anthranilic acid.[6][7] The proposed pathway involves a multi-step process, beginning with the formation of a benzoxazinone intermediate, followed by amination and subsequent chlorination.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

-

Rationale: This step involves the acylation of the amino group of 5-bromoanthranilic acid with benzoyl chloride, followed by cyclization to form the benzoxazinone ring. Pyridine acts as a base to neutralize the HCl byproduct.

-

Procedure:

-

To a solution of 5-bromoanthranilic acid in a suitable solvent such as pyridine or dioxane, add benzoyl chloride dropwise at 0-5 °C with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.

-

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

-

Rationale: The benzoxazinone intermediate is then converted to the quinazolinone by reaction with a source of ammonia, such as formamide or ammonium acetate. This step involves the opening of the oxazinone ring followed by recyclization to form the pyrimidine ring.

-

Procedure:

-

Heat a mixture of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one and formamide (or ammonium acetate) at a high temperature (typically 150-180 °C) for several hours.

-

Cool the reaction mixture and add water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 6-Bromo-2-phenylquinazolin-4(3H)-one.

-

Step 3: Synthesis of this compound

-

Rationale: The final step is the chlorination of the quinazolinone. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used to convert the keto group at the 4-position to a chloro group.

-

Procedure:

-

Reflux a mixture of 6-Bromo-2-phenylquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) for several hours.

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).

-

Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research on structurally related quinazoline derivatives, which are well-established as potent inhibitors of various protein kinases.[2]

Kinase Inhibition and Anticancer Potential

Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2] The dysregulation of EGFR signaling is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[3] The 4-phenyl group in the target molecule can be considered a precursor or a modifiable position for the introduction of anilino-like substituents, which are crucial for high-affinity binding to the ATP-binding pocket of EGFR.

The bromine atom at the 6-position is a particularly noteworthy feature. Halogen substitution at this position has been shown to enhance the anticancer activity of quinazoline-based kinase inhibitors.[3] This is likely due to favorable interactions within the kinase active site, potentially increasing the binding affinity and residence time of the inhibitor.

Caption: Hypothesized mechanism of action via EGFR signaling pathway inhibition.

The 2-chloro substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially improved potency and selectivity. This position can be targeted with various nucleophiles to introduce diverse functionalities, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs and the broader class of quinazoline derivatives provides a strong foundation for understanding its chemical properties and predicting its biological potential. The presence of a 6-bromo substituent, a 4-phenyl group, and a reactive 2-chloro group makes this compound a highly attractive scaffold for the development of novel kinase inhibitors and potential anticancer agents. The proposed synthetic route offers a viable strategy for its preparation, paving the way for future investigations into its pharmacological profile. Further research is warranted to synthesize and evaluate this promising molecule and its derivatives to fully elucidate their therapeutic utility.

References

-

PubChem. 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. [Link]

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3462. [Link]

-

PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-4-chloro-quinazoline. National Center for Biotechnology Information. [Link]

-

Rao, A. S., et al. (2015). Synthesis and pharmacological investigations of novel 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2017). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 7(84), 53635-53641. [Link]

-

Faramarzi, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. [Link]

-

Iovu, M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(19), 6543. [Link]

-

Teja, S., et al. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. International Journal of Pharmaceutical Sciences and Research, 1(5), 123-128. [Link]

-

Al-Suhaimi, E. A., et al. (2020). Quinazoline derivatives as potential anticancer agents. Arabian Journal of Chemistry, 13(1), 2846-2864. [Link]

Sources

- 1. 6-Bromo-2-chloroquinoline | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-2-phenylquinazolin-4(1H)-one | C14H9BrN2O | CID 135741485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-2-chloro-4-methylquinazoline | C9H6BrClN2 | CID 15269585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Foreword: The Architectural Significance of the Quinazoline Core

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloro-4-phenylquinazoline

In the landscape of medicinal chemistry and drug development, the quinazoline scaffold represents a "privileged structure." Its rigid, bicyclic framework, rich in nitrogen heteroatoms, serves as a versatile template for engaging with a multitude of biological targets. The strategic placement of functional groups on this core can dramatically influence pharmacological activity, making the development of precise and efficient synthetic pathways a critical endeavor.

This guide focuses on a particularly valuable derivative: This compound . The bromine atom at the C6 position offers a handle for further functionalization via cross-coupling reactions, the chloro group at C2 provides a reactive site for nucleophilic substitution, and the phenyl ring at C4 contributes to the molecule's steric and electronic profile, often playing a key role in receptor binding.

This document eschews a simple recitation of steps. Instead, it aims to provide a causal narrative, elucidating the strategic decisions and mechanistic underpinnings of a robust and modular synthetic approach tailored for researchers, scientists, and drug development professionals. We will proceed from retrosynthetic analysis to the practical execution of a highly efficient, palladium-catalyzed pathway.

Retrosynthetic Strategy: A Modular Approach

A logical deconstruction of the target molecule reveals a powerful and flexible synthetic strategy. The most robust disconnection point for introducing the C4-phenyl group is via a palladium-catalyzed cross-coupling reaction. This modular approach allows for late-stage diversification, a highly desirable feature in drug discovery programs.

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthesis identifies 6-Bromo-2,4-dichloroquinazoline as the pivotal intermediate. Our forward synthesis will therefore be divided into two core parts: the construction of this key intermediate and its subsequent elaboration via Suzuki-Miyaura coupling.

Part I: Synthesis of the Key Intermediate: 6-Bromo-2,4-dichloroquinazoline

The journey begins with a commercially available and appropriately substituted benzene derivative, 5-bromoanthranilic acid.

Step 1: Cyclization to 6-Bromoquinazoline-2,4(1H,3H)-dione

The initial step involves the formation of the pyrimidine ring fused to the brominated benzene core. This is a classic cyclization reaction that establishes the fundamental quinazoline dione structure.

Causality of Experimental Choices:

-

Starting Material: 5-Bromoanthranilic acid provides the necessary amino and carboxylic acid functionalities in the correct ortho orientation for cyclization, along with the pre-installed bromine at the desired position.

-

Reagent: Urea or potassium cyanate serves as the source for the two additional carbon-nitrogen atoms (N1 and C2) required to close the pyrimidine ring. The reaction with potassium cyanate proceeds through an isocyanate intermediate.[1]

-

Conditions: The reaction is typically heated in an aqueous acidic or basic medium to drive the condensation and subsequent cyclization, leading to the stable dione product.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(1H,3H)-dione

-

To a solution of 5-bromoanthranilic acid (10.0 g, 46.3 mmol) in water (100 mL) containing acetic acid (10 mL), add potassium cyanate (7.5 g, 92.6 mmol).

-

Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the solid under vacuum at 60 °C to yield 6-bromoquinazoline-2,4(1H,3H)-dione as a white to off-white solid.

Step 2: Aromatization and Dichlorination

The stable quinazoline dione is not yet the desired intermediate. The keto groups (or their enol tautomers) must be converted into more reactive chloro groups. This transformation simultaneously aromatizes the pyrimidine ring.

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation.[2][3] It is highly effective at converting the amide/enol functionalities to chloro groups. Thionyl chloride (SOCl₂) can also be used.

-

Catalyst: A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or Diisopropylethylamine (DIPEA), is often added.[4] This base facilitates the reaction, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃.

-

Conditions: The reaction is performed under reflux and anhydrous conditions, as POCl₃ reacts violently with water. The excess POCl₃ often serves as the solvent.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ is highly corrosive and reacts with moisture.

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromoquinazoline-2,4(1H,3H)-dione (5.0 g, 20.7 mmol) in phosphorus oxychloride (25 mL, 268 mmol).

-

To the stirred suspension, add N,N-dimethylaniline (0.5 mL, 3.9 mmol) dropwise.

-

Heat the mixture to reflux (approximately 105-110 °C) for 4-5 hours. The suspension should gradually dissolve to form a clear solution.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. This will quench the excess POCl₃.

-

A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Collect the crude product by vacuum filtration, wash extensively with water, and dry under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 6-bromo-2,4-dichloroquinazoline.[5]

Part II: The Suzuki-Miyaura Coupling for C-4 Phenylation

With the key intermediate in hand, we now turn to the elegant and powerful Suzuki-Miyaura cross-coupling reaction to install the phenyl group at the C4 position.[6]

Mechanistic Rationale and Regioselectivity

The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[7]

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Question of Regioselectivity: The 6-bromo-2,4-dichloroquinazoline intermediate possesses three potential sites for oxidative addition: C2-Cl, C4-Cl, and C6-Br. The success of this synthesis hinges on selectively reacting only the C4-Cl position.

-

Electronic Effects: The C4 position is the most electrophilic and thus the most reactive towards nucleophilic substitution and oxidative addition by the palladium catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (the "α-nitrogen effect").[8]

-

Bond Strength: While C-Br bonds are generally weaker and more reactive in Suzuki couplings than C-Cl bonds, the powerful electronic activation at C4 overrides this trend.[9] The C2-Cl bond is significantly less reactive than the C4-Cl bond.

By carefully controlling the reaction conditions (e.g., temperature, reaction time), it is possible to achieve highly selective coupling at the C4 position, leaving the C2-Cl and C6-Br groups untouched for potential subsequent transformations.[9]

Experimental Protocol: Suzuki Coupling for this compound

-

In a Schlenk flask, combine 6-bromo-2,4-dichloroquinazoline (1.0 g, 3.59 mmol), phenylboronic acid (0.526 g, 4.31 mmol, 1.2 equiv), and sodium carbonate (0.762 g, 7.19 mmol, 2.0 equiv).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.088 g, 0.12 mmol, 3 mol%).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed solvent mixture of 1,4-dioxane (15 mL) and water (5 mL).

-

Heat the reaction mixture to 85-90 °C and stir for 5-8 hours. Monitor the reaction's progress by TLC or LC-MS, observing the consumption of the starting material.

-

Upon completion, cool the reaction to room temperature and pour it into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the final product, this compound, as a solid.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed through standard analytical techniques.

| Step | Product | Typical Yield (%) | Characterization Methods |

| 1. Cyclization | 6-Bromoquinazoline-2,4(1H,3H)-dione | 85 - 95 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| 2. Dichlorination | 6-Bromo-2,4-dichloroquinazoline | 70 - 85 | ¹H NMR, ¹³C NMR, MS, Melting Point |

| 3. Suzuki Coupling | This compound | 75 - 90 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) |

¹H NMR Spectroscopy: The proton NMR spectrum of the final product will show characteristic signals for the aromatic protons on both the quinazoline core and the C4-phenyl ring, with distinct coupling patterns confirming their substitution. Mass Spectrometry: High-resolution mass spectrometry will provide an exact mass measurement, confirming the elemental composition (C₁₄H₈BrClN₂) of the final product.

Conclusion and Forward Outlook

This guide has detailed a logical, robust, and high-yielding pathway for the synthesis of this compound. By leveraging a foundational cyclization/chlorination sequence followed by a regioselective Suzuki-Miyaura cross-coupling, this approach exemplifies modern synthetic strategy. The causality behind each step—from reagent choice to reaction conditions—has been explained to empower the researcher not just to replicate the procedure, but to understand and adapt it.

The final product is not an endpoint but a versatile platform. The remaining C2-chloro and C6-bromo sites are poised for further, orthogonal chemical modifications, opening the door to the creation of diverse libraries of novel quinazoline derivatives for screening in drug discovery and materials science applications.

References

-

Mphahlele, M. J., Paumo, H. K., & Choong, Y. S. (2017). Synthesis and Characterization of Novel 2-Aryl-Substituted-4-Anilino-6-Bromoquinazolines. Pharmaceuticals, 10(4), 87. Available at: [Link]

- Google Patents. (2009). CN101475537A - Preparation of 2,4-dichloroquinazoline.

- Google Patents. (2012). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.

-

Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 74-77. Available at: [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11. Available at: [Link]

-

Journal of Pharmaceutical, Chemical and Biological Sciences. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Available at: [Link]

-

ResearchGate. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Available at: [Link]

-

National Institutes of Health. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available at: [Link]

-

SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Available at: [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Quinazoline Derivatives Using Copper Nanocatalyst. Available at: [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

-

Organic-Chemistry.org. (n.d.). Suzuki Reaction. Available at: [Link]

-

Stenutz. (n.d.). 6-bromo-4-phenylquinazoline-2(1H)-one. Available at: [Link]

- Google Patents. (2018). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. (n.d.). 6-Bromo-2-phenylquinazolin-4(1H)-one. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-(2-chlorophenyl)-1-methyl-1,2-dihydroquinazoline. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

-

ResearchGate. (n.d.). Regioselective alkylation of 6-bromo-2,4-dichloroquinazoline 22. Available at: [Link]

-

National Institutes of Health. (n.d.). Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-4-chloro-quinazoline. Available at: [Link]

-

PubChemLite. (n.d.). 6-bromo-4-chloro-2-methylquinazoline. Available at: [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

Sources

- 1. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 102393-82-8 [m.chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 6-Bromo-2-chloro-4-phenylquinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, halogenated and phenyl-substituted quinazolines represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of 6-Bromo-2-chloro-4-phenylquinazoline, a specific isomer with promising applications in drug discovery. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and explores its current and potential roles in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the molecular formula C₁₄H₈BrClN₂. The precise arrangement of the bromo, chloro, and phenyl substituents on the quinazoline core is critical to its chemical behavior and biological activity.

| Property | Value | Source |

| CAS Number | 64820-57-1 | [1] |

| Molecular Formula | C₁₄H₈BrClN₂ | |

| Molecular Weight | 319.6 g/mol | Calculated |

| Monoisotopic Mass | 317.956 g/mol | |

| Appearance | Light yellow solid (predicted) |

It is crucial to distinguish this compound from its isomer, 6-Bromo-4-chloro-2-phenylquinazoline (CAS Number: 412923-42-3), as the positional difference of the chloro and phenyl groups significantly impacts its properties and reactivity.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available 5-bromoanthranilic acid. The following protocol is a representative method for its preparation.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-phenyl-4(3H)-quinazolinone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromoanthranilic acid in a suitable solvent such as pyridine.

-

Acylation: To this solution, add benzoyl chloride dropwise with stirring at room temperature.

-

Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the cyclization to 6-bromo-2-phenyl-3,1-benzoxazin-4-one.

-

Amination: After cooling, introduce a source of ammonia (e.g., ammonium acetate) and continue to reflux to form the quinazolinone ring.

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-2-phenyl-4(3H)-quinazolinone.

Step 2: Chlorination to Yield this compound

-

Reaction Setup: In a fume hood, suspend the 6-bromo-2-phenyl-4(3H)-quinazolinone in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the mixture onto crushed ice.

-

Purification: The crude product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry and Drug Discovery

The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The introduction of a bromine atom at the 6-position and a phenyl group can significantly modulate the biological activity of these compounds.

Anticancer Activity

Derivatives of 6-bromoquinazoline have demonstrated significant potential as anticancer agents.[3] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers. The 4-anilinoquinazoline scaffold, structurally related to the 4-phenylquinazoline core, is a well-established inhibitor of EGFR tyrosine kinase.[3] These compounds competitively bind to the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3]

Caption: Inhibition of EGFR signaling by 6-bromoquinazoline derivatives.

Antimicrobial Activity

In addition to their anticancer properties, quinazoline derivatives have been investigated for their antibacterial and antifungal activities.[4][5][6][7] The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and the versatile quinazoline scaffold provides a promising starting point for the development of new therapeutics in this area.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its utility in targeting key signaling pathways in cancer and its potential as an antimicrobial agent make it a compound of high interest for researchers in drug discovery and development. Further investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

-

ChemUniverse. 6-BROMO-2-CHLORO-4-METHYLQUINAZOLINE. [Link]

-

PubChem. 6-Bromo-2-chloro-4-methylquinazoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-2-phenylquinazolin-4(1H)-one. National Center for Biotechnology Information. [Link]

-

de Oliveira, V. E. et al. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem.2021 , 17, 1836–1844. [Link]

-

Sunway Pharm Ltd. 6-Bromo-2-chloro-4-methylquinazoline. [Link]

-

Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. ResearchGate. [Link]

-

Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails2023 , 2 (2). [Link]

-

Synthesis, in silico Profiling, in vitro Anthelmintic and Antibacterial Activities of Novel 6-Bromo-2-Phenyl-3-Substituted Quinazolin-4(3H)-ones. Asian Journal of Chemistry2023 . [Link]

-

PubChem. 6-Bromo-2-chloroquinoline. National Center for Biotechnology Information. [Link]

-

Osarodion, O. P. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails2023 , 2 (2). [Link]

- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

- 1. 6-Bromo-2-chloro-4-phenyl-quinazoline | 64820-57-1 [sigmaaldrich.com]

- 2. 412923-42-3|6-Bromo-4-chloro-2-phenylquinazoline|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mediresonline.org [mediresonline.org]

- 6. asianpubs.org [asianpubs.org]

- 7. mediresonline.org [mediresonline.org]

Spectroscopic Data for 6-Bromo-2-chloro-4-phenylquinazoline: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Bromo-2-chloro-4-phenylquinazoline (C₁₄H₈BrClN₂). As a crucial heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic characterization is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes predicted data with empirical data from structurally analogous compounds to provide a robust and practical interpretation of its expected spectroscopic profile.

Molecular Structure and Overview

This compound is a polysubstituted quinazoline featuring a bromine atom at position 6, a chlorine atom at position 2, and a phenyl group at position 4. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic signatures. The presence of heavy atoms like bromine and chlorine provides distinct isotopic patterns in mass spectrometry, while the aromatic systems give rise to characteristic signals in NMR and IR spectroscopy.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine, both of which have significant natural isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic cluster for the molecular ion peak.

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]+ | 317.95538 | Corresponding to the most abundant isotopes (¹²C₁₄¹H₈⁷⁹Br³⁵Cl¹⁴N₂) |

| [M+H]⁺ | 318.96321 | Protonated molecular ion |

| [M+Na]⁺ | 340.94515 | Sodium adduct |

Data sourced from PubChemLite predictions.[1]

Fragmentation Pathway: The fragmentation of quinazolines is largely governed by the stability of the heterocyclic ring system.[2] In electron ionization (EI-MS), the molecular ion is expected to be prominent. Subsequent fragmentation would likely involve the loss of the chlorine atom followed by the phenyl group or vice-versa. The presence of two bromine atoms in some related compounds has shown a characteristic 1:2:1 ratio for M, M+2, and M+4 peaks.[3]

Caption: Plausible mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the protons on the quinazoline core and the phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-5 | ~ 8.3 | Doublet (d) | Expected to be the most downfield proton on the quinazoline ring due to proximity to the phenyl group and deshielding from the quinazoline nitrogens. |

| H-7 | ~ 8.0 | Doublet of doublets (dd) | Coupled to H-5 and H-8. |

| H-8 | ~ 7.8 | Doublet (d) | Coupled to H-7. |

| Phenyl H (ortho) | ~ 7.7 | Multiplet (m) | |

| Phenyl H (meta, para) | ~ 7.5 - 7.6 | Multiplet (m) |

Predictions are based on data from analogous compounds.[4]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the quinazoline ring are particularly informative about the electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~ 160 | Highly deshielded due to attachment to two nitrogen atoms and a chlorine atom. |

| C-4 | ~ 165 | Deshielded due to attachment to a nitrogen atom and the phenyl group. |

| C-4a | ~ 122 | |

| C-5 | ~ 128 | |

| C-6 | ~ 120 | Carbon bearing the bromine atom; chemical shift influenced by the heavy atom effect. |

| C-7 | ~ 138 | |

| C-8 | ~ 129 | |

| C-8a | ~ 150 | Deshielded due to proximity to a nitrogen atom. |

| Phenyl C (ipso) | ~ 135 | |

| Phenyl C (ortho, meta, para) | ~ 128 - 132 |

Predictions are based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and aromatic systems.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Notes |

| 3100-3000 | C-H stretch (aromatic) | Characteristic of the C-H bonds in the quinazoline and phenyl rings. |

| 1620-1580 | C=N stretch | Typical for the imine bonds within the quinazoline ring. |

| 1580-1450 | C=C stretch (aromatic) | Multiple bands are expected due to the two aromatic rings. |

| ~ 850 | C-Cl stretch | The position can vary depending on the molecular environment. |

| ~ 650 | C-Br stretch | The position can vary depending on the molecular environment. |

Predictions are based on typical IR frequencies for quinazoline and related aromatic compounds.[6][7]

Experimental Protocols

For researchers aiming to acquire spectroscopic data for this compound or similar compounds, the following are generalized experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion ([M+H]⁺) with the quadrupole and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the product ion spectrum.[2]

IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

Synthesis Outline

The synthesis of this compound can be approached through multi-step synthetic routes common for quinazoline derivatives. A plausible route involves the initial synthesis of a 6-bromo-2,4-dichloroquinazoline intermediate, followed by a selective substitution at the 4-position.

-

Formation of the Quinazoline Core: The synthesis often starts from a substituted anthranilic acid, in this case, 5-bromoanthranilic acid.[8]

-

Chlorination: The quinazolinedione intermediate can be treated with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 2,4-dichloro derivative.[9][10]

-

Phenyl Group Introduction: The more reactive chlorine at the 4-position can be selectively substituted with a phenyl group via a Suzuki or Stille cross-coupling reaction with phenylboronic acid or a phenyltin reagent, respectively.

Conclusion

This technical guide provides a detailed, albeit largely predictive, spectroscopic profile of this compound. By leveraging data from analogous structures, researchers can gain valuable insights into the expected spectral features of this compound. The provided experimental protocols offer a starting point for the empirical characterization of this and other related quinazoline derivatives, which are of significant interest in contemporary chemical research.

References

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton. Available at: [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]

-

Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Benzyl Bromides for the Synthesis of Quinazolinones". Available at: [Link]

-

This compound (C14H8BrClN2) - PubChemLite. Available at: [Link]

-

Biological Activity of Quinazoline and Their Fused-Ring Systems - Ignited Minds Journals. Available at: [Link]

-

IR spectrum of compound 1 [G1] | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Mphahlele, M. J., & Marole, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(10), 16845–16884. Available at: [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 83. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

Sources

- 1. View of Biological Activity of Quinazoline and Their Fused-Ring Systems | Journal of Advances in Science and Technology [ignited.in]

- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Quinazoline(253-82-7) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

The 4-Phenylquinazoline Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and ability to be readily functionalized at various positions have made it a "privileged scaffold" – a molecular core that can interact with a wide range of biological targets. This versatility has led to the development of numerous approved drugs with diverse therapeutic applications, including anticancer agents like gefitinib and erlotinib, which target epidermal growth factor receptor (EGFR) tyrosine kinases.[3][4] Among the vast landscape of quinazoline derivatives, those bearing a phenyl group at the 4-position have emerged as a particularly fruitful area of research, demonstrating a broad spectrum of potent biological activities. This guide provides a comprehensive literature review on the discovery of 4-phenylquinazoline compounds, from their synthesis to their diverse therapeutic applications, with a focus on the underlying structure-activity relationships that govern their efficacy.

Synthetic Strategies for the Construction of the 4-Phenylquinazoline Core

The synthesis of the 4-phenylquinazoline scaffold can be approached through several established methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. Two classical and widely employed methods are the Niementowski and Friedländer syntheses.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a robust method for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones), which can then be converted to 4-phenylquinazolines. This reaction involves the thermal condensation of an anthranilic acid with an amide.[5][6] The versatility of this method lies in the ability to introduce substituents on the benzene ring via the choice of a substituted anthranilic acid.[7] Microwave-assisted variations of the Niementowski synthesis have been developed to significantly reduce reaction times and improve yields.[1][8]

The Friedländer Annulation

The Friedländer synthesis offers a direct route to quinolines and can be adapted for quinazolines. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone.[9][10] While traditionally used for quinolines, modifications of this reaction can be employed to construct the quinazoline ring system.

Modern Synthetic Approaches

More contemporary methods often involve metal-catalyzed cross-coupling reactions to introduce the phenyl group at the 4-position. A common strategy involves the preparation of a 4-chloroquinazoline intermediate, which can then undergo a Suzuki or other palladium-catalyzed coupling reaction with a phenylboronic acid. This approach offers a high degree of flexibility in the introduction of a wide variety of substituted phenyl groups at the 4-position.[11]

Below is a generalized workflow for the synthesis of 4-phenylquinazolines via a 4-chloroquinazoline intermediate.

Figure 1: General synthetic workflow for 4-phenylquinazolines.

Representative Experimental Protocol: Synthesis of 4-Phenylquinazoline

This protocol describes a general two-step procedure for the synthesis of a 4-phenylquinazoline derivative starting from a substituted anthranilic acid.

Step 1: Synthesis of 2-Substituted-4(3H)-quinazolinone via Niementowski Reaction

-

In a round-bottom flask, a mixture of the appropriately substituted anthranilic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) is heated at 130-150°C for 4-6 hours.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield the 2-substituted-4(3H)-quinazolinone.

Step 2: Synthesis of 4-Phenylquinazoline via a 4-Chloro Intermediate and Suzuki Coupling

-

The 2-substituted-4(3H)-quinazolinone (1 equivalent) is refluxed in an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for 2-4 hours to yield the corresponding 4-chloroquinazoline.

-

The excess chlorinating agent is removed under reduced pressure.

-

The crude 4-chloroquinazoline is dissolved in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

To this solution are added the desired phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃ or K₂CO₃).

-

The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

-

After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-phenylquinazoline.

Diverse Biological Activities of 4-Phenylquinazoline Compounds

The 4-phenylquinazoline scaffold has been extensively explored for a wide array of biological activities, with a significant focus on its potential as an anticancer agent.

Anticancer Activity

The anticancer properties of 4-phenylquinazolines are diverse, with many derivatives acting as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

1. Kinase Inhibition:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: A significant number of 4-phenylquinazoline derivatives have been developed as inhibitors of EGFR and VEGFR, two key tyrosine kinases involved in tumor growth and angiogenesis.[4] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[12] The phenyl group at the 4-position often mimics the aniline moiety, contributing to the binding at the ATP-binding site of the kinase.

-

Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer.[2] Several 4-morpholino-2-phenylquinazolines have been identified as potent and selective inhibitors of PI3Kα, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[8][13]

-

Multi-Kinase Inhibition: Some 4-phenylquinazoline derivatives have demonstrated inhibitory activity against multiple kinases, which can be advantageous in overcoming drug resistance.[14][15]

2. Tubulin Polymerization Inhibition:

Certain 1-phenyl-1-(quinazolin-4-yl)ethanols have been identified as potent inhibitors of tubulin polymerization, inducing cell cycle arrest and apoptosis in cancer cells.[7][16] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics.

3. Topoisomerase I Inhibition:

4-Amino-2-phenylquinazolines have been designed as bioisosteres of known topoisomerase I inhibitors.[17] These compounds intercalate into the DNA-topoisomerase I complex, leading to DNA damage and cell death.

Table 1: Selected 4-Phenylquinazoline Derivatives with Anticancer Activity

| Compound Class | Target | Representative Compound | IC₅₀ | Cell Line |

| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Tubulin Polymerization | PVHD121 (1a) | 0.1-0.3 µM | A549, HCT116, MCF7, PC3, HeLa |

| 4-Morpholino-2-phenylquinazolines | PI3Kα | Compound 15e | 2.0 nM | Enzyme Assay |

| 4-Anilino-quinazoline Derivatives | EGFR | Compound 1 | 20.72 nM | A431 |

| 4-Amino-2-phenylquinazolines | Topoisomerase I | 4-Cyclohexylamino-2-phenylquinazoline (7h) | Potent | Enzyme Assay |

Structure-Activity Relationship (SAR) for Anticancer Activity:

The following diagram summarizes key structure-activity relationships for the anticancer activity of 4-phenylquinazoline derivatives, primarily focusing on kinase inhibition.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Niementowski_quinazoline_synthesis [chemeurope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Review on synthesis and biological profiles of some Quinazolines and (4H)-3,1- Quinazolin-4-ones of active substituents and their uses as starting materials in reaction schemes | Semantic Scholar [semanticscholar.org]

Solubility Profile of 6-Bromo-2-chloro-4-phenylquinazoline in Common Laboratory Solvents

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The specific derivative, 6-Bromo-2-chloro-4-phenylquinazoline, presents a unique combination of functional groups that significantly influence its physicochemical properties, most notably its solubility. Understanding the solubility of this compound is a non-negotiable prerequisite for successful drug development, impacting everything from in vitro assay design and formulation to bioavailability and pharmacokinetics.[3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data for this exact molecule is not widely published, this document outlines the fundamental principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Molecular Structure and Theoretical Solubility Assessment

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent.[4] The principle of "like dissolves like" serves as a foundational guideline, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5][6] An analysis of the this compound structure provides critical insights into its expected behavior.

-

The Quinazoline Core: This bicyclic aromatic heterocycle contains two nitrogen atoms which can act as hydrogen bond acceptors, imparting a degree of polarity.

-

The 4-Phenyl Group: This large, non-polar aromatic substituent significantly increases the molecule's hydrophobicity and lipophilicity, favoring interactions with non-polar solvents.

-

The 6-Bromo and 2-Chloro Substituents: These electron-withdrawing halogen atoms contribute to the molecule's overall lipophilicity and molecular weight, generally leading to reduced solubility in aqueous media.

Expert Projection: Based on this structural analysis, this compound is predicted to be poorly soluble in water and other polar protic solvents. Its solubility is expected to be significantly higher in polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can engage in dipole-dipole interactions without donating hydrogen bonds.[7] Moderate solubility may be observed in chlorinated solvents like Dichloromethane (DCM) and Chloroform, while solubility in non-polar aliphatic solvents like hexane is anticipated to be low.

dot

Caption: Predicted interactions between the compound and solvent classes.

Quantitative Solubility Data: An Experimental Framework

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Solubility | Experimentally Determined Solubility (mg/mL or µg/mL) |

| Water | Polar Protic | 80.1 | Very Low | |

| Ethanol | Polar Protic | 24.5 | Low to Moderate | |

| Methanol | Polar Protic | 32.7 | Low to Moderate | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate | |

| Acetone | Polar Aprotic | 20.7 | Moderate | |

| Dichloromethane (DCM) | Chlorinated | 9.1 | Moderate to High | |

| Chloroform | Chlorinated | 4.8 | Moderate to High | |

| Ethyl Acetate | Ester | 6.0 | Moderate | |

| Tetrahydrofuran (THF) | Ether | 7.6 | Moderate to High | |

| Toluene | Aromatic Hydrocarbon | 2.4 | Low to Moderate | |

| n-Hexane | Non-Polar Aliphatic | 1.9 | Very Low |

Experimental Protocols for Solubility Determination

Two primary types of solubility measurements are crucial in drug discovery: thermodynamic and kinetic.[4][8] Thermodynamic solubility represents the true equilibrium state and is vital for formulation and biopharmaceutical understanding, while kinetic solubility provides a high-throughput assessment relevant to early-stage screening assays.[3][9]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality: The extended incubation (24-48 hours) is critical to ensure that the system has reached a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This differentiates it from faster, non-equilibrium methods.[8]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is visually confirmed to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Construct a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the diluted supernatant and back-calculate to find the solubility in the original solvent.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early discovery, assessing the apparent solubility when a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[4][10]

Causality: This protocol mimics the common experimental practice of adding a DMSO stock of a test compound to an aqueous biological assay buffer. It identifies compounds that may precipitate under these conditions, which could lead to unreliable assay results.[8]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Addition to Buffer: Using a liquid handler or multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well clear plate containing the aqueous buffer of interest (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This results in a 1:100 dilution and a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature, protected from light.[10]

-

Analysis: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[3]

-

Data Interpretation: The kinetic solubility is defined as the highest compound concentration that does not produce a signal significantly above the background (buffer with 1% DMSO).

Experimental Workflow Visualization

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow diagram illustrates the key stages of a comprehensive solubility screening campaign.

dot

Caption: A comprehensive workflow for solubility determination.

References

- How To Determine Solubility Of Organic Compounds?Chemistry For Everyone - YouTube.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Quinazoline derivative - Solubility of Things. Solubility of Things.

- Experiment: Solubility of Organic & Inorganic Compounds. Course Hero.

- Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. Benchchem.

- Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Benchchem.

- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.

- Kinetic Solubility Assays Protocol. AxisPharm.

- In vitro solubility assays in drug discovery. PubMed.

- Solubility of organic compounds (video). Khan Academy.

- Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.

- Quinazoline - Wikipedia. Wikipedia.

- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC - NIH.

- Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC - NIH.

- QUINAZOLINE DERIVATIVES - European Patent Office - EP 1369418 A1. European Patent Office.

Sources

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. cibtech.org [cibtech.org]

- 8. enamine.net [enamine.net]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Senior Application Scientist's Guide to the Synthesis of 6-Bromo-quinazoline Cores: Starting Materials and Strategic Execution

Abstract

The 6-bromo-quinazoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as potent tyrosine kinase inhibitors.[1][2] The strategic placement of the bromine atom at the 6-position provides a crucial handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary starting materials and synthetic strategies for constructing the 6-bromo-quinazoline core. We will delve into the mechanistic rationale behind classical and modern synthetic routes, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate methodology for specific research and development objectives.

Introduction: The Strategic Importance of the 6-Bromo-quinazoline Scaffold

Quinazolines and their derivatives, particularly the 4(3H)-quinazolinone subclass, are foundational components in a multitude of pharmacologically active agents. Their rigid, planar structure and hydrogen bonding capabilities make them ideal scaffolds for interacting with biological targets. The introduction of a bromine atom at the C-6 position has proven to be a highly effective strategy in drug design, enhancing the potency and modulating the pharmacokinetic properties of molecules like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[1][3]

This guide focuses on the practical synthesis of this key intermediate, moving from retrosynthetic logic to actionable laboratory protocols.

Retrosynthetic Analysis: Deconstructing the 6-Bromo-quinazoline Core

A logical retrosynthetic analysis of the 6-bromo-quinazoline ring system reveals several key bond disconnections and corresponding synthetic strategies. The most common approaches hinge on forming the pyrimidine ring onto a pre-functionalized bromo-aniline derivative.

Caption: Key retrosynthetic disconnections for the 6-bromo-quinazoline scaffold.

This analysis highlights three primary classes of starting materials, each associated with distinct and powerful synthetic methodologies.

Strategy A: The Anthranilic Acid Workhorse

The most prevalent and versatile starting material for 6-bromo-quinazoline synthesis is 2-amino-5-bromobenzoic acid or its derivatives (esters, amides).[4] This precursor contains the pre-installed aminobenzene moiety with the critical bromine substituent, ready for pyrimidine ring annulation.

The Niementowski Reaction: A Classic Approach

The Niementowski reaction is a robust and straightforward method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid with an amide.[5][6] When 2-amino-5-bromobenzoic acid (or its methyl ester) is reacted with formamide, it directly yields 6-bromoquinazolin-4(3H)-one.

Mechanistic Insight: The reaction proceeds via an initial acylation of the anthranilic acid's amino group by the amide, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring. The high temperature is necessary to drive the dehydration step.[6] The use of microwave irradiation has been shown to dramatically accelerate this process, reducing reaction times from hours to minutes and often improving yields.[7][8]

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one [7]

-

Setup: In a 50 mL round-bottom flask, combine methyl 2-amino-5-bromobenzoate (2.30 g, 10 mmol) and formamide (1.6 mL, 40 mmol).

-

Reaction (Thermal): Heat the mixture to 130-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to afford the crude product.

-

Purification: The crude 6-bromoquinazolin-4(3H)-one can be purified by recrystallization from ethanol.

| Method | Temperature | Time | Typical Yield | Reference |

| Conventional Heating | 130-140 °C | 4-6 hours | ~90% | [7] |

| Microwave Irradiation | 120-150 °C | 15-30 min | 66-97% | [7][8] |

Cyclization with Isothiocyanates

For the synthesis of 2-thio-functionalized quinazolinones, isothiocyanates are excellent reaction partners for 2-amino-5-bromobenzoic acid. This route provides a direct entry to 2-mercapto-6-bromo-quinazolinones, which are valuable intermediates for further S-alkylation or cross-coupling reactions.[1]

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

-

Setup: In a 100 mL round-bottom flask, suspend 5-bromoanthranilic acid (2.16 g, 10 mmol) in absolute ethanol (30 mL).

-

Reagent Addition: Add phenyl isothiocyanate (1.8 mL, 15 mmol) and triethylamine (2 mL).

-

Reaction: Heat the mixture to reflux (approx. 65 °C) for 20 hours. Monitor completion by TLC.

-

Isolation: After cooling, filter the reaction mixture to collect the precipitated solid.

-

Purification: Recrystallize the residue from ethanol to yield the pure product (Typical Yield: ~83%).

Strategy B: The Benzoxazinone Ring Transformation Route

An alternative and elegant strategy involves the use of a pre-formed heterocyclic intermediate, 6-bromo-2-substituted-3,1-benzoxazin-4-one . This compound is itself typically synthesized from 2-amino-5-bromobenzoic acid. The key advantage of this two-step approach is the ability to introduce diversity at the C-2 position first, followed by a ring transformation reaction with a nitrogen nucleophile to form the quinazolinone core.

Mechanistic Insight: The benzoxazinone ring is susceptible to nucleophilic attack by amines. The amine attacks the C-4 carbonyl, leading to ring-opening, followed by intramolecular cyclization onto the C-2 position and elimination of water to furnish the stable quinazolinone ring system.

Caption: Workflow for the synthesis of a quinazolinone via a benzoxazinone intermediate.

Experimental Protocol: Synthesis of Ethyl (6-Bromo-2-phenyl-4-oxoquinazolin-3-yl)acetate [9]

-

Setup: In a round-bottom flask, combine 6-bromo-2-phenyl-3,1-benzoxazin-4-one (0.01 mol) and glycine ethyl ester (0.01 mol).

-

Solvent/Base: Add freshly distilled pyridine, which acts as both solvent and base.

-

Reaction: Heat the mixture under reflux for 8 hours.

-

Workup: Distill off the excess pyridine under reduced pressure. Pour the concentrated solution into crushed ice.

-

Isolation & Purification: Collect the resulting solid by filtration, wash with ice-cold water, dry, and recrystallize from ethanol.

Strategy C: Building from 4-Bromoaniline

While less direct for quinazoline synthesis, 4-bromoaniline serves as a fundamental building block for constructing the entire heterocyclic system from the ground up. This approach is more common for the synthesis of the related 6-bromoquinolines but can be adapted.[10][11] The synthesis typically involves reacting 4-bromoaniline with a three-carbon synthon, such as Meldrum's acid and triethyl orthoformate, followed by a high-temperature thermal cyclization.[10] The resulting 6-bromoquinolin-4-ol is then converted in subsequent steps to the desired quinazoline. This route offers flexibility but requires more synthetic steps compared to starting with anthranilic acid.

Comparative Analysis of Starting Materials

| Starting Material | Key Advantages | Key Limitations | Typical Use Case |

| 2-Amino-5-bromobenzoic Acid | Highly convergent, commercially available, versatile (Niementowski, etc.), many established protocols. | High reaction temperatures may be required for some methods. | Direct and high-yield synthesis of 6-bromo-4(3H)-quinazolinones. |

| 6-Bromo-3,1-benzoxazin-4-one | Allows for easy diversification at the C-2 and N-3 positions. | Requires an additional step to prepare the starting material. | Creating libraries of N-3 and C-2 substituted quinazolinones. |

| 4-Bromoaniline | Inexpensive, fundamental building block. | Multi-step, lower overall yield, harsh cyclization conditions often needed. | Building highly complex or substituted quinoline/quinazoline analogues from scratch. |

Conclusion

The synthesis of the 6-bromo-quinazoline core is a well-established field with multiple reliable strategies available to the synthetic chemist. The choice of starting material is the most critical decision and dictates the overall synthetic route. For most applications requiring the rapid and efficient synthesis of 6-bromo-4(3H)-quinazolinones, the 2-amino-5-bromobenzoic acid route, particularly via the microwave-assisted Niementowski reaction, offers an optimal balance of efficiency, convergence, and yield. For projects requiring extensive diversification, the benzoxazinone route provides a powerful platform for library synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the most suitable synthesis for their drug discovery and development programs.

References

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from BenchChem website.[7]

-

Emami, L., Mardaneh, P., Zare, F., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(125). [Link][1][12]

-

Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link][5]

-

BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. Retrieved from BenchChem website.[3]

-

Request PDF. (n.d.). Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity. ResearchGate.[13]

-